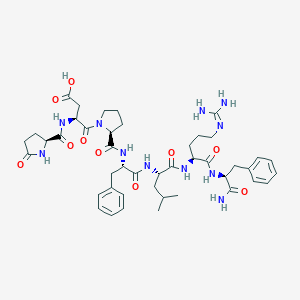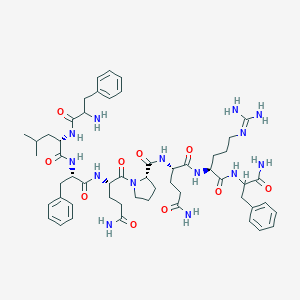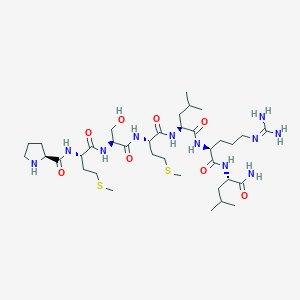
Nisaplin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nisaplin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is widely used as a food preservative due to its ability to inhibit the growth of a broad range of Gram-positive bacteria. This compound consists of 34 amino acid residues, including uncommon amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nisaplin is typically produced through microbial fermentation. The bacterium Lactococcus lactis is grown in a sugar-based medium supplemented with yeast extract. The fermentation process results in the production of nisin, which is then extracted and purified . The purification process often involves a salting-out approach, which can produce a powder containing approximately 33% nisin .
Industrial Production Methods: Industrial production of nisin involves large-scale fermentation using Lactococcus lactis in a controlled environment. The fermentation medium usually consists of whey permeate supplemented with yeast extract. After fermentation, nisin is precipitated with sodium chloride and then spray-dried to obtain a standardized product with a potency of 1,000 IU nisin A/mg .
Análisis De Reacciones Químicas
Types of Reactions: Nisaplin undergoes various chemical reactions, including nucleophilic addition reactions. The dehydroalanine and dehydrobutyrine residues in nisin react with nucleophiles such as mercaptans. These reactions result in the formation of multimeric products through intramolecular and intermolecular reactions between nucleophilic groups and the dehydro residues .
Common Reagents and Conditions: Common reagents used in the reactions of nisin include 2-mercaptoethane-sulfonate and thioglycolate. The reactions typically occur at high pH, resulting in the modification of the dehydro residues and loss of antibiotic activity .
Major Products Formed: The major products formed from the reactions of nisin with nucleophiles are multimeric products. These products result from the binding of nucleophiles to the dehydro residues, leading to the loss of nisin’s antibiotic activity .
Aplicaciones Científicas De Investigación
Nisaplin has a wide range of scientific research applications, including its use in food preservation, medicine, and biotechnology. In the food industry, nisin is used to inhibit the growth of spoilage-causing Gram-positive bacteria in products such as meat, dairy, and alcoholic beverages . In medicine, nisin has shown potential in inhibiting the growth of cancer cells, treating diarrhea, and promoting oral health . Additionally, nisin has been investigated for its role in modulating the gut microbiota and its potential as a therapeutic agent for various infections .
Mecanismo De Acción
Nisaplin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It interacts with lipid II, a key component of the bacterial cell wall, leading to the formation of pores in the cell membrane. This disrupts cell wall biosynthesis and ultimately results in cell death . This compound is particularly effective against Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus .
Comparación Con Compuestos Similares
Similar compounds include pediocin PA-1, enterocin P, enterocin A, and sakacin P . These compounds also exhibit antimicrobial activity against Gram-positive bacteria but differ in their amino acid composition and specific mechanisms of action. Nisaplin is unique due to its broad-spectrum activity, stability at acidic pH, and heat resistance .
Conclusion
This compound is a versatile and potent antimicrobial peptide with a wide range of applications in food preservation, medicine, and biotechnology. Its unique chemical structure and mechanism of action make it a valuable tool in combating Gram-positive bacterial infections and ensuring food safety.
Propiedades
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLLIYOARQCIX-GSJOZIGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does nisin exert its antimicrobial activity?
A: Nisin's primary target is Lipid II, an essential precursor molecule involved in bacterial cell wall synthesis. [] Nisin binds with high affinity to Lipid II, disrupting the cell wall construction process. [] This binding also facilitates the formation of pores in the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. [, , , ]
Q2: Does nisin affect bacterial spores?
A: Yes, nisin has been shown to inhibit the outgrowth of spores from bacteria like Clostridium botulinum and Bacillus cereus. [] Research suggests that nisin may increase the sensitivity of Bacillus spores to heat treatment, further hindering their recovery. []
Q3: Are there any concerns about bacteria developing resistance to nisin?
A: While nisin has been used as a food preservative for decades, there are concerns about the emergence of nisin-resistant bacteria. Studies have reported nisin resistance in Listeria monocytogenes [, ], and this resistance can be influenced by environmental factors like salt stress. [] Understanding these resistance mechanisms is crucial for developing strategies to mitigate their impact.
Q4: What is the molecular structure of nisin?
A: Nisin is a 34-amino acid peptide with a distinctive structure characterized by five lanthionine rings (A-E). [] These rings are formed through post-translational modifications involving the formation of unusual amino acids like dehydroalanine and dehydrobutyrine. [, ]
Q5: What is the significance of the hinge region in nisin's structure?
A: The hinge region, located between rings C and D, is crucial for nisin's pore-forming activity. [] Mutations in this region can significantly reduce nisin's ability to permeabilize bacterial membranes. []
Q6: What strategies can be employed to improve nisin's stability and efficacy in food applications?
A: Researchers are exploring various approaches to enhance nisin's stability and delivery in food systems. Encapsulation techniques, such as liposomes, have shown promise in protecting nisin from degradation and controlling its release. [, ] Other strategies include the use of bioengineered nisin derivatives with enhanced properties. []
Q7: How do structural modifications affect nisin's activity?
A: Studies have shown that specific amino acid substitutions in nisin's structure can significantly alter its antimicrobial activity and target specificity. [, , , ] For instance, modifications in the hinge region can impact pore formation, while changes in other regions might affect Lipid II binding. [, ] Bioengineering efforts have focused on developing nisin variants with enhanced potency against specific pathogens or reduced antimicrobial activity while retaining other desirable properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














